molecular formula C13H20O B7846449 1-(4-Isopropylphenyl)butan-1-ol

1-(4-Isopropylphenyl)butan-1-ol

Cat. No.: B7846449
M. Wt: 192.30 g/mol
InChI Key: MNJZFXYBDXXDBR-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)butan-1-ol is an organic compound characterized by a phenyl ring substituted with an isopropyl group at the para position and a butan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)butan-1-ol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 4-isopropylphenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

  • Grignard Reaction: Another method involves the reaction of 4-isopropylphenyl magnesium bromide (Grignard reagent) with butanal followed by hydrolysis. This method requires strict anhydrous conditions and inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

1-(4-Isopropylphenyl)butan-1-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(4-isopropylphenyl)butan-1-one using oxidizing agents like chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).

  • Reduction: Reduction of the compound can yield 1-(4-isopropylphenyl)butane using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO₂Cl₂), pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

  • Reduction: Lithium aluminum hydride (LiAlH₄), ether as solvent.

  • Substitution Reactions: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂), and anhydrous conditions.

Major Products Formed:

  • Oxidation: 1-(4-isopropylphenyl)butan-1-one.

  • Reduction: 1-(4-isopropylphenyl)butane.

  • Substitution Reactions: Nitro-, sulfo-, and halogenated derivatives of this compound.

Scientific Research Applications

1-(4-Isopropylphenyl)butan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)butan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-tert-Butylphenol

  • 4-Methylphenol

  • 4-Ethylphenol

  • 4-Propylphenol

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10,13-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJZFXYBDXXDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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